Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
Description
Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a heterocyclic compound featuring a benzo[b]thiophene core linked to a 1,4-thiazepane ring substituted with a furan-2-yl group at the 7-position. The furan substituent contributes electron-rich aromaticity, which may influence solubility and metabolic stability.
Properties
IUPAC Name |
1-benzothiophen-2-yl-[7-(furan-2-yl)-1,4-thiazepan-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO2S2/c20-18(17-12-13-4-1-2-6-15(13)23-17)19-8-7-16(22-11-9-19)14-5-3-10-21-14/h1-6,10,12,16H,7-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHLWASZBYXVGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is the 5-HT1A serotonin receptors . These receptors play a crucial role in regulating numerous physiological functions, including thermoregulation, vasoconstriction, sexual behavior, appetite, and sleep. They have also been implicated in the pathophysiology of several psychiatric disorders such as depression and anxiety.
Mode of Action
The compound interacts with its target, the 5-HT1A serotonin receptors, through binding affinity . The influence of the arylpiperazine moiety and benzo[b]thiophen ring substitutions on binding affinity has been studied. The most promising analogue displayed micromolar affinity (K = 2.30 μM) toward 5-HT1A sites. Docking studies have shed light on the relevant electrostatic interactions which could explain the observed affinity for this compound.
Biochemical Pathways
serotonin system and related pathways. Serotonin is a key neurotransmitter involved in numerous physiological functions and psychiatric disorders.
Biological Activity
Benzo[b]thiophen-2-yl(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural framework combining elements of thiophene, furan, and thiazepane, which are known for their diverse pharmacological properties. Understanding the biological activity of this compound can provide insights into its therapeutic potential.
Structural Characteristics
The molecular structure of this compound includes several functional groups that may contribute to its biological activity. The thiazepane ring is notable for its ability to interact with biological targets, while the furan and thiophene moieties enhance the compound's lipophilicity and potential for cellular membrane penetration.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. A common method is the piperidine-mediated condensation , which facilitates the reaction between 5-substituted 2-amino benzenethiols and hetero chalcones. Another approach includes triethylamine-mediated addition , where 2-aminoethanethiol hydrochloride reacts with chalcones under basic conditions. These synthetic routes yield the desired thiazepine products with varying yields depending on the specific conditions employed.
Anticancer Properties
Recent studies have indicated that derivatives of benzo[b]thiophene exhibit significant anticancer activity. For instance, compounds structurally related to benzo[b]thiophenes have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The presence of the thiazepane ring may enhance these effects by facilitating interactions with target proteins involved in cancer progression.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Research indicates that derivatives containing the benzo[b]thiophene structure possess activity against multidrug-resistant strains of Staphylococcus aureus. For example, a study identified several acylhydrazones derived from benzo[b]thiophene that demonstrated minimal inhibitory concentrations (MIC) as low as 4 µg/mL against resistant strains, suggesting a promising avenue for developing new antibacterial agents .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzo[b]thiophenes. Variations in substituents on the thiophene and furan rings can significantly alter biological activity. For example, modifications that enhance lipophilicity or introduce electron-withdrawing groups have been shown to improve anticancer and antibacterial activities .
Case Studies
- Anticancer Studies : In vitro studies using HepG2 hepatoblastoma cells revealed that certain derivatives of benzo[b]thiophenes significantly inhibited cell proliferation through apoptosis pathways. The introduction of methoxy groups at specific positions on the aromatic rings enhanced potency compared to unsubstituted analogs .
- Antimicrobial Evaluation : A series of benzo[b]thiophene acylhydrazones were screened against clinical isolates of S. aureus. One derivative demonstrated strong antibacterial activity with no cytotoxic effects on human lung carcinoma cells (A549), indicating its potential as a selective antimicrobial agent .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities between the target compound and analogs from the evidence:
Key Observations:
- Heterocycle Size and Flexibility : The target’s 1,4-thiazepane ring (7-membered) offers greater conformational flexibility compared to the 6-membered piperazine in 7f or benzothiazine in . This flexibility may enhance binding to biological targets with complex active sites.
- Substituent Effects : The furan-2-yl group in the target is electron-rich, contrasting with the electron-withdrawing nitro group in 7f and the lipophilic fluorophenyl in . These differences influence solubility, bioavailability, and metabolic pathways.
- Sulfur Content : All compounds contain sulfur, but its oxidation state varies. The sulfone group in increases polarity compared to the thioether in the target.
Comparative Challenges:
- The furan substituent in the target may require protective strategies during synthesis to prevent side reactions, unlike the nitro group in 7f, which is stable under basic conditions .
Physicochemical Properties
Available data from analogs suggest trends in melting points, spectroscopy, and stability:
Stability Considerations:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
